![molecular formula C18H13ClN2O2S B325102 N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B325102.png)
N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a chlorophenyl group, and an amide linkage
Preparation Methods
The synthesis of N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds One common method involves the reaction of 3-chlorophenylamine with a suitable carboxylic acid derivative to form an amide bondThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reagents used.
Scientific Research Applications
N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-nitrobenzamide: This compound has a nitro group instead of a thiophene ring, which affects its reactivity and applications.
3-chloro-N-[4-chloro-2-[[(4-chlorophenyl)amino]carbonyl]phenyl]benzamide: This compound has additional chlorine atoms, which can influence its chemical properties and biological activities.
This compound stands out due to its unique combination of functional groups, making it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C18H13ClN2O2S |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[3-[(3-chlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H13ClN2O2S/c19-13-5-2-7-15(11-13)20-17(22)12-4-1-6-14(10-12)21-18(23)16-8-3-9-24-16/h1-11H,(H,20,22)(H,21,23) |
InChI Key |
SDEHVGOTBLOXMR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-({2-[(4-bromo-3-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]acetamide](/img/structure/B325019.png)
![N'-[(4-bromophenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B325020.png)
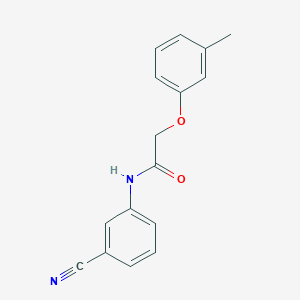
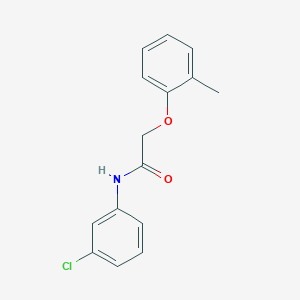
![3-[(Tetrahydro-2-furanylmethoxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B325024.png)
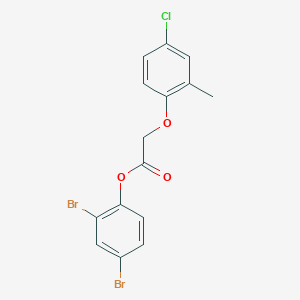
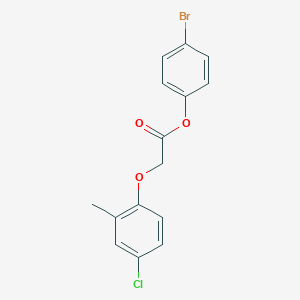
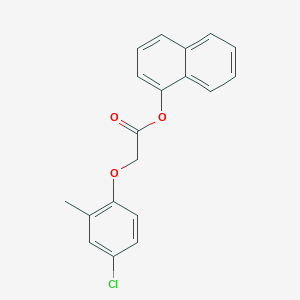
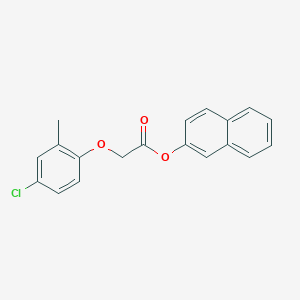
![2-iodo-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B325036.png)
![4-Fluoro-N-[4-(piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B325037.png)
![2-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B325038.png)
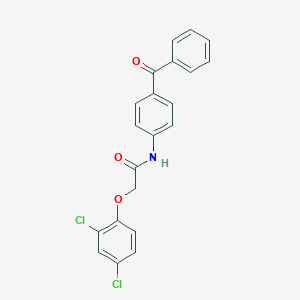
![2-{[4-(1-Piperidinylsulfonyl)anilino]carbonyl}benzoic acid](/img/structure/B325048.png)
